N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative . Another method involves the condensation of benzylhydrazine with 4-methyl-3-oxobutanoic acid followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl, ethyl, or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazol-3-amine: Similar structure but lacks the ethyl and methyl groups.
3-Amino-1-benzyl-4-methylpyrazole: Similar structure but lacks the ethyl group.
N-Benzyl-1-ethyl-3-methylpyrazole: Similar structure but lacks the amino group
Uniqueness
N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl, ethyl, and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzyl-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-3-16-10-11(2)13(15-16)14-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,14,15) |
InChI Key |
QNOXGROLDSIQLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
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